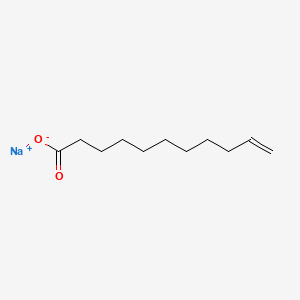
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate
Übersicht
Beschreibung
“Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” is a chemical compound with the molecular formula C10H12O4 . It is also known as "Acetic acid, 2- (4-hydroxy-2-methylphenoxy)-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” consists of 10 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI representation of the molecule isInChI=1/C10H12O4/c1-7-5-8 (11)3-4-9 (7)14-6-10 (12)13-2/h3-5,11H,6H2,1-2H3 . Physical And Chemical Properties Analysis
“Methyl 2-(4-hydroxy-2-methylphenoxy)acetate” is a solid substance . It has a molecular weight of 196.2 . The boiling point of this compound is 319.4°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Application in the Synthesis of Bioactive Natural Products
- Scientific Field : Organic Chemistry
- Summary of the Application : Methyl 2-(4-hydroxy-2-methylphenoxy)acetate is a type of m-aryloxy phenol, which are important building blocks for the synthesis of bioactive natural products . These compounds have high potential in the synthesis of complex m-aryloxy phenols with functional groups, such as esters .
- Methods of Application : The synthesis methods for these compounds have been developed over the years, focusing on functionalizing and transforming functional groups around the aromatic ring .
- Results or Outcomes : The development of these innovative synthetic methods has allowed for the preparation of complex m-aryloxy phenols, which are used in various industries .
Application in the Production of Plastics, Adhesives, and Coatings
- Scientific Field : Materials Science
- Summary of the Application : M-aryloxy phenols, including Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, are used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .
- Methods of Application : These compounds are incorporated into the materials during their production process to enhance their properties .
- Results or Outcomes : The use of m-aryloxy phenols in these materials has resulted in improved thermal stability and flame resistance .
Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Scientific Field : Materials Science
- Summary of the Application : M-aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Methods of Application : These compounds are added to materials to provide these specific properties .
- Results or Outcomes : The addition of m-aryloxy phenols to materials has resulted in improved antioxidant, ultraviolet absorption, and flame retardant properties .
Application in Computational Chemistry Simulations
- Scientific Field : Computational Chemistry
- Summary of the Application : Methyl 2-(4-hydroxy-2-methylphenoxy)acetate can be used in computational chemistry simulations . These simulations can provide valuable insights into the properties and behaviors of this compound .
- Methods of Application : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD are used to produce impressive simulation visualizations .
- Results or Outcomes : The use of Methyl 2-(4-hydroxy-2-methylphenoxy)acetate in these simulations can help researchers better understand its properties and potential applications .
Application in the Synthesis of Herbicidal Ionic Liquids
- Scientific Field : Agricultural Chemistry
- Summary of the Application : Compounds similar to Methyl 2-(4-hydroxy-2-methylphenoxy)acetate, such as (4-chloro-2-methylphenoxy)acetic acid, have been used in the synthesis of herbicidal ionic liquids .
- Methods of Application : These compounds are synthesized and then tested for their herbicidal properties .
- Results or Outcomes : The development of these herbicidal ionic liquids can provide new options for weed control in agriculture .
Application in the Synthesis of Phenoxy Acetamide Derivatives
- Scientific Field : Medicinal Chemistry
- Summary of the Application : Methyl 2-(4-hydroxy-2-methylphenoxy)acetate could potentially be used in the synthesis of phenoxy acetamide and its derivatives . These compounds have shown promise as therapeutic candidates .
- Methods of Application : The synthesis of these compounds involves various chemical techniques and computational chemistry applications .
- Results or Outcomes : The synthesis of these compounds could lead to the development of new pharmaceuticals or improvements in the processes by which existing pharmaceuticals are made .
Safety And Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include P501 (Dispose of contents/container to an approved waste disposal plant), P270 (Do not eat, drink or smoke when using this product), and P264 (Wash thoroughly after handling), among others .
Eigenschaften
IUPAC Name |
methyl 2-(4-hydroxy-2-methylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWKLYFKRYJIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)OCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634913 | |
| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-hydroxy-2-methylphenoxy)acetate | |
CAS RN |
317319-10-1 | |
| Record name | Methyl (4-hydroxy-2-methylphenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30634913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



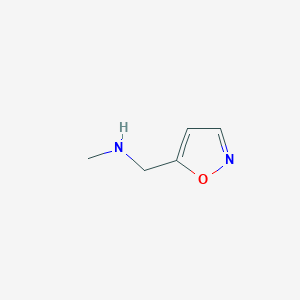




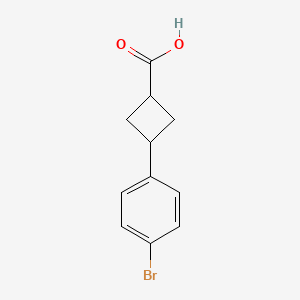


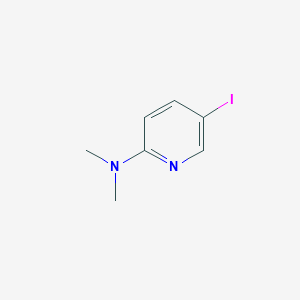
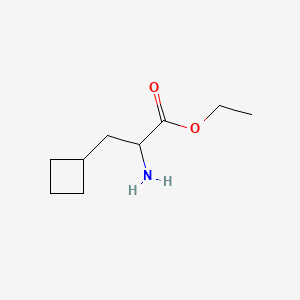
![4,5,9,10-Tetrabromo-2,7-dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B1592748.png)

